1-Methyl-5-(2-(phenylsulfonyl)ethyl)-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole
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Overview
Description
1-Methyl-5-(2-(phenylsulfonyl)ethyl)-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound features a unique structure that combines a hexahydropyrrolo[2,3-b]indole core with a phenylsulfonyl group, making it a valuable molecule for scientific research and industrial applications .
Preparation Methods
The synthesis of 1-Methyl-5-(2-(phenylsulfonyl)ethyl)-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where the indole derivative reacts with a sulfonyl chloride in the presence of a base.
Final Assembly: The final step involves the coupling of the sulfonylated indole with the appropriate alkylating agent to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
1-Methyl-5-(2-(phenylsulfonyl)ethyl)-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures . Major products formed depend on the reaction type and conditions used.
Scientific Research Applications
1-Methyl-5-(2-(phenylsulfonyl)ethyl)-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-5-(2-(phenylsulfonyl)ethyl)-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes and receptors, modulating their activity. The indole core may participate in binding to DNA or proteins, affecting cellular pathways and gene expression . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
- 1-Phenylsulfonyl-2-indolylboronic acid MIDA ester
- N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-indole
Compared to these compounds, 1-Methyl-5-(2-(phenylsulfonyl)ethyl)-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole exhibits unique structural features that may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C19H22N2O2S |
---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
7-[2-(benzenesulfonyl)ethyl]-3-methyl-2,3a,4,8b-tetrahydro-1H-pyrrolo[2,3-b]indole |
InChI |
InChI=1S/C19H22N2O2S/c1-21-11-9-16-17-13-14(7-8-18(17)20-19(16)21)10-12-24(22,23)15-5-3-2-4-6-15/h2-8,13,16,19-20H,9-12H2,1H3 |
InChI Key |
UVNOYKZORQOTAU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2C1NC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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